

An In-depth Technical Guide to Thiamphenicol-d3

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Compound of Interest

Compound Name: *Thiamphenicol-d3*

Cat. No.: *B12423500*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol-d3 is the deuterated analog of Thiamphenicol, a broad-spectrum antibiotic.[1] As a derivative of chloramphenicol, Thiamphenicol exhibits a similar range of activity but with a notable structural modification where the p-nitro group is substituted with a methylsulfonyl group.[2] This alteration is associated with a more favorable safety profile, particularly concerning the reduced risk of aplastic anemia.[2] The incorporation of deuterium, a stable isotope of hydrogen, makes **Thiamphenicol-d3** a valuable tool in various research applications, especially in pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive overview of the technical aspects of **Thiamphenicol-d3**, including its structure, properties, mechanism of action, and relevant experimental workflows.

Chemical Structure and Properties

Thiamphenicol-d3 is structurally identical to Thiamphenicol, with the exception of three deuterium atoms replacing the hydrogen atoms on the methyl group of the methylsulfonyl moiety.

Table 1: Chemical and Physical Properties of **Thiamphenicol-d3**

Property	Value	Reference
Chemical Name	2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-((methyl-d3)sulfonyl)phenyl)propan-2-yl)acetamide	[5]
Molecular Formula	C ₁₂ H ₁₂ D ₃ Cl ₂ NO ₅ S	[5]
Molecular Weight	359.23 g/mol	[5]
CAS Number	2211914-19-9, 1217723-41-5	[1][6]
Appearance	White to off-white solid	[7]
Purity	≥99.0% (HPLC)	[8]
Storage	-20°C, sealed, away from moisture	[1]

Table 2: Solubility Data for Thiamphenicol (as a proxy for **Thiamphenicol-d3**)

Solvent	Solubility	Reference
Ethanol	~200 µg/mL	[9]
DMSO	~30 mg/mL	[9]
Dimethyl formamide (DMF)	~30 mg/mL	[9]
Water	Sparingly soluble	[2]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[9]

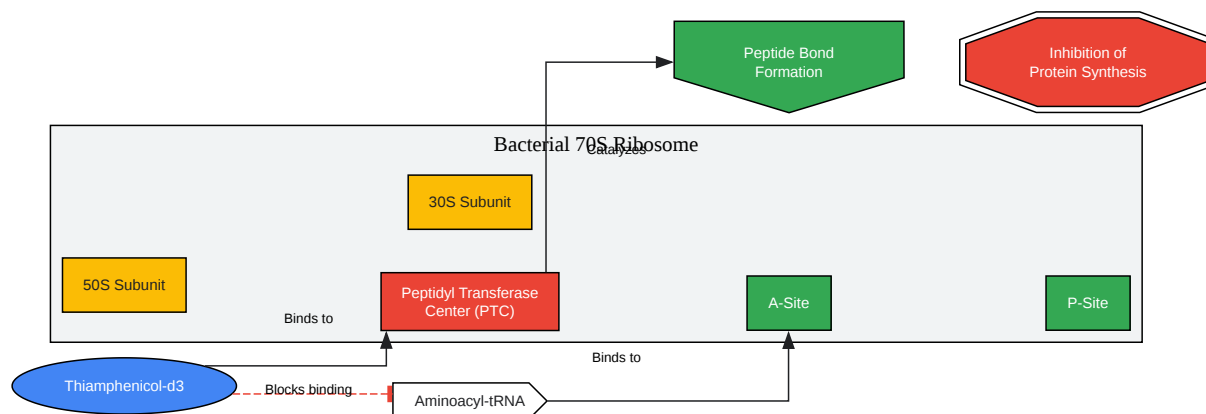
Spectroscopic Data:

While specific spectra for **Thiamphenicol-d3** are not readily available in public databases, the spectroscopic properties are expected to be very similar to those of Thiamphenicol, with the key difference being observable in mass spectrometry (due to the increased mass) and

potentially subtle shifts in NMR and IR spectra. A reference ^1H NMR spectrum for Thiamphenicol is available for comparison.[10]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12] This process is highly specific to bacterial ribosomes (70S) and does not significantly affect eukaryotic ribosomes (80S), contributing to its therapeutic index.[11] The core mechanism involves the binding of Thiamphenicol to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[11][13] By occupying this critical site, Thiamphenicol sterically hinders the binding of the aminoacyl-tRNA to the A-site of the ribosome.[14] This blockage prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[13][14]



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Caption: Mechanism of action of **Thiamphenicol-d3**.

Experimental Protocols

Potential Synthesis of Thiamphenicol-d3

A detailed experimental protocol for the synthesis of **Thiamphenicol-d3** is not publicly available. However, a plausible route can be adapted from the known synthesis of Thiamphenicol. One reported method involves the use of chloramphenicol as a starting material.[15] The synthesis of **Thiamphenicol-d3** would likely involve a similar pathway, with the introduction of the deuterated methyl group at the appropriate step, for example, by using a deuterated methylating agent.

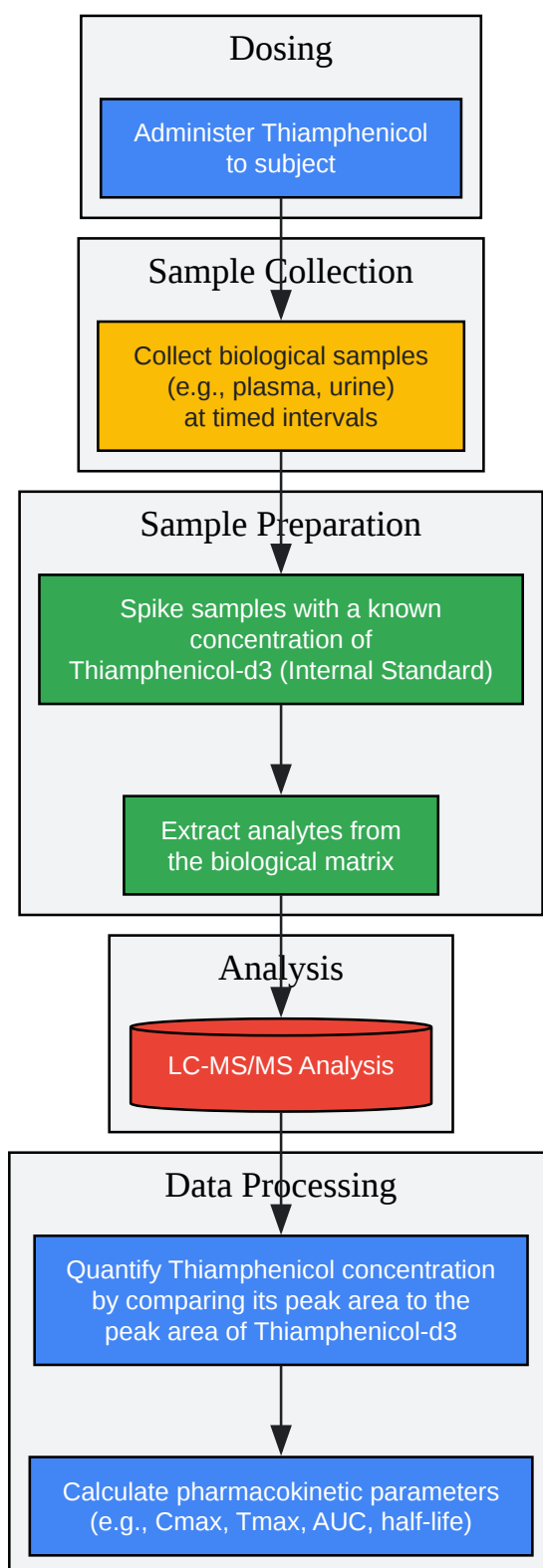
A generalized synthetic scheme based on a patent for Thiamphenicol synthesis is as follows:

- Reduction of the Nitro Group: The nitro group of a suitable precursor is reduced to an amino group.
- Diazotization: The resulting aromatic amino group is converted to a diazonium salt.
- Introduction of the Methylthio Group: The diazonium salt is reacted with a methylthio metal salt (for **Thiamphenicol-d3**, a deuterated methylthio metal salt would be used) to introduce the methylthio group.
- Oxidation: The methylthio group is oxidized to the methylsulfonyl group.
- Dichloroacetylation: The aliphatic amino group is acylated with a dichloroacetyl group to yield the final product.

Note: This is a conceptual outline, and the actual synthesis would require optimization of reaction conditions, purification, and characterization.

Experimental Workflow for Pharmacokinetic Studies using Thiamphenicol-d3

Thiamphenicol-d3 is an ideal internal standard for pharmacokinetic studies of Thiamphenicol due to its identical chemical properties and distinct mass.[3] This allows for accurate quantification of the non-deuterated drug in biological matrices by mass spectrometry.



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Caption: Workflow for pharmacokinetic studies.

Applications in Research and Drug Development

The primary application of **Thiamphenicol-d3** is as an internal standard in bioanalytical methods for the quantification of Thiamphenicol.[3] Its use significantly improves the accuracy and precision of mass spectrometry-based assays.[3] Furthermore, deuterated compounds are increasingly being explored in drug discovery to potentially improve the pharmacokinetic and metabolic profiles of parent drugs.[4][16] Deuteration can sometimes lead to a slower rate of metabolism, which may result in increased drug exposure and a longer half-life.[16][17]

Conclusion

Thiamphenicol-d3 is a critical tool for researchers and drug developers working with Thiamphenicol. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, make it indispensable for accurate pharmacokinetic and metabolic profiling. The detailed understanding of its mechanism of action further aids in the broader context of antibiotic research. This technical guide provides a foundational understanding of **Thiamphenicol-d3** for its effective application in a scientific setting.

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